(4-Fluoro-benzyl)-(3-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine

Description

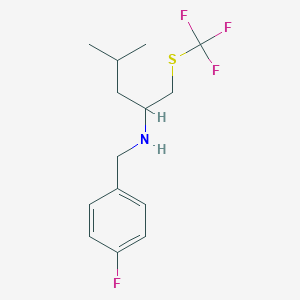

The compound "(4-Fluoro-benzyl)-(3-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine" features a 4-fluoro-benzyl group attached to a branched aliphatic amine. The amine is further substituted with a 3-methylbutyl chain bearing a trifluoromethylsulfanylmethyl (-SCF₃) group. This structure combines aromatic fluorination, sulfur-based electron-withdrawing groups, and a hydrophobic aliphatic chain, which may influence its physicochemical properties, metabolic stability, and biological activity.

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-4-methyl-1-(trifluoromethylsulfanyl)pentan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F4NS/c1-10(2)7-13(9-20-14(16,17)18)19-8-11-3-5-12(15)6-4-11/h3-6,10,13,19H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGOXGBCMMAPOQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CSC(F)(F)F)NCC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F4NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701137782 | |

| Record name | 4-Fluoro-N-[3-methyl-1-[[(trifluoromethyl)thio]methyl]butyl]benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701137782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208080-76-5 | |

| Record name | 4-Fluoro-N-[3-methyl-1-[[(trifluoromethyl)thio]methyl]butyl]benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208080-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-N-[3-methyl-1-[[(trifluoromethyl)thio]methyl]butyl]benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701137782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(4-Fluoro-benzyl)-(3-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine is a complex organic compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural characteristics, including the presence of fluorine and sulfur atoms, suggest diverse biological activities, which are crucial for its role in medicinal chemistry.

- Molecular Formula : C14H19F4NS

- Molecular Weight : 309.37 g/mol

- CAS Number : 1208080-76-5

The compound is classified as an amine due to the presence of the amine functional group (-NH2) and as a haloalkane due to the fluorinated benzyl moiety. The unique combination of functional groups enhances its reactivity and interaction with biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Starting Materials : Precursors containing the requisite functional groups.

- Reaction Conditions : Controlled temperature, solvent choice, and reaction time to optimize yield and purity.

- Purification Techniques : Chromatography is often employed to achieve high purity levels.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant pharmacological effects. The biological activity of this compound can be summarized as follows:

Potential Biological Activities

- Antimicrobial Activity : The presence of fluorinated groups may enhance the compound's ability to interact with microbial membranes, potentially leading to increased antimicrobial efficacy.

- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Enzyme Modulation : The compound may influence enzyme activity, acting as an inhibitor or activator depending on its interaction with specific biological targets.

Comparative Analysis

The following table summarizes key features and potential biological activities of similar compounds:

| Compound Name | Key Features | Biological Activity Potential |

|---|---|---|

| (4-Fluorobenzyl)-amine | Fluorinated | Varies based on substitution |

| (3-Fluoro-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylbutyl)-amine | Fluorinated, trifluoromethylsulfanyl | Antimicrobial, anticancer |

| (3-Chlorobenzyl)-amine | Chlorinated | Varies based on substitution |

This comparison highlights the unique aspects of this compound, particularly its halogenated features that may enhance its biological properties compared to similar compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings: Fluoro vs. Trifluoromethyl vs. Methyl Groups

Studies on halogenated derivatives of 4-dimethylaminoazobenzene (DAB) reveal that substituent position and electronic properties critically influence carcinogenicity and protein-binding behavior:

| Compound | Substituent Position | Carcinogenic Activity (Relative to DAB) | Time to Maximum Bound Dye (Weeks) |

|---|---|---|---|

| 4-Dimethylaminoazobenzene (DAB) | None | 1.0 (Baseline) | 4 |

| 3′-Fluoro-DAB | 3′ | ~2.0 | 1–2 |

| 4′-Fluoro-DAB | 4′ | ~2.0 | 1–2 |

| 2′-Trifluoromethyl-DAB | 2′ | Inactive | >21 |

| 4′-Methyl-DAB | 4′ | <1.0 | ≥21 |

Key Findings :

- Fluoro substituents in the 3′ or 4′ positions enhance carcinogenicity, likely due to increased electron-withdrawing effects and metabolic activation .

- Trifluoromethyl groups (-CF₃), despite being electron-withdrawing, abolish carcinogenic activity, possibly by steric hindrance or altered metabolic pathways .

- Methyl groups reduce activity, correlating with delayed protein-binding kinetics .

Implications for Target Compound :

The 4-fluoro-benzyl group in the target compound may enhance binding to aromatic-interacting biological targets, while the trifluoromethylsulfanylmethyl group (-SCF₃) could reduce reactivity or metabolic susceptibility compared to -CF₃-substituted dyes .

Amine Derivatives with Fluorobenzyl Groups: Structural and Functional Analogies

(4-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine

- Structure : Features a 4-fluoro-benzyl group linked to a propylamine chain with an imidazole ring.

- Properties : Exhibits irritant hazards (Xi classification) due to the reactive imidazole moiety .

- Comparison : The imidazole group introduces hydrogen-bonding capacity, contrasting with the hydrophobic -SCF₃ group in the target compound. This difference may influence solubility and target selectivity.

(6-Benzyhydryl-piperidin-3-yl)-(4-fluoro-benzyl)-amine

- Structure : Combines a 4-fluoro-benzyl group with a piperidine ring modified for dopamine transporter (DAT) inhibition.

- Activity: Retains DAT affinity despite pyranose substitution, highlighting the 4-fluoro-benzyl group’s role in maintaining bioactivity .

Sulfur-Containing Groups: Agrochemical and Metabolic Insights

Trifluoromethylsulfanyl (-SCF₃) groups are prevalent in herbicides like triflusulfuron-methyl, where they enhance stability and resistance to enzymatic degradation .

| Compound | Sulfur Group | Application | Key Property |

|---|---|---|---|

| Triflusulfuron-methyl | -SO₂NHSF₃ | Herbicide | Metabolic stability |

| Target Compound | -SCF₃ | N/A | Potential stability enhancement |

Implication: The -SCF₃ group in the target compound may confer resistance to oxidative metabolism, extending its biological half-life compared to non-sulfur analogs .

Simpler Benzylamine Analogs: 4-Fluorobenzylamine

- Structure : Basic 4-fluoro-benzylamine lacking complex substituents.

- Properties : Widely used as a pharmaceutical intermediate; polar and water-soluble compared to the target compound’s hydrophobic derivatives .

- Comparison : The target compound’s branched chain and -SCF₃ group significantly increase molecular weight (estimated ~300 g/mol) and lipophilicity, likely reducing aqueous solubility but enhancing membrane permeability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.